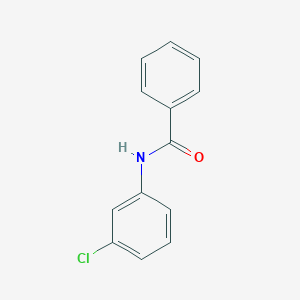

N-(3-Chlorophenyl)benzamide

Description

N-(3-Chlorophenyl)benzamide (N3CPBA), a chloro-substituted aromatic amide, is characterized by a benzamide group linked to a 3-chlorophenyl ring. Its structure has been extensively studied via X-ray crystallography, revealing a trans conformation of the N–H bond relative to the 3-chloro substituent . The compound crystallizes in two polymorphic forms: an orthorhombic (space group Pbca) and a monoclinic (space group P2₁/c) system. The monoclinic form, reported in 2024, exhibits distinct molecular packing due to differences in dihedral angles between the benzoyl (C1–C6) and aniline (C8–C13) rings (61.0(1)° in orthorhombic vs. 8.90(13)° in monoclinic) . N3CPBA forms 1D chains via N–H···O hydrogen bonds, further stabilized by weak C–H···O interactions .

Propriétés

IUPAC Name |

N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMMPLSOWUBZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041482 | |

| Record name | 3'-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6004-21-3 | |

| Record name | N-(3-Chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6004-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Experimental Procedure

-

Reactants : Methyl benzoate (1 equiv), 3-chloroaniline (3 equiv)

-

Catalyst : Aluminum isopropylate (10 mol%)

-

Solvent : Ethylene glycol (neat)

-

Conditions : 120°C for 2 hours under nitrogen atmosphere

Post-reaction, the mixture is treated with 2.5 N sodium hydroxide to precipitate the product. Centrifugation and washing with water yield this compound with a reported purity of 89%. The excess amine acts as both a reactant and a base, neutralizing liberated methanol and shifting the equilibrium toward product formation.

Comparative Analysis of Preparation Methods

The table below contrasts the two methods based on critical parameters:

The solvent-free method excels in sustainability but requires higher energy input due to prolonged heating. Conversely, the catalytic method offers faster reaction times but introduces complexity in catalyst recovery and waste management.

Industrial-Scale Production Considerations

Scaling the solvent-free method presents advantages for continuous flow reactors, where precise temperature control can mitigate thermal degradation risks. The absence of solvents reduces downstream separation costs, making it economically viable for large-scale production. For the catalytic approach, immobilized aluminum isopropylate on silica supports could enhance recyclability, though this remains unexplored in the current literature .

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-Chlorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloroaniline and benzoic acid.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-Chloroaniline and benzoic acid.

Oxidation: N-oxides.

Reduction: Corresponding amines

Applications De Recherche Scientifique

Chemical Characteristics

N-(3-Chlorophenyl)benzamide, with the molecular formula , is characterized by the presence of a benzamide functional group and a chlorine atom at the meta position of the phenyl ring. The compound's structure influences its chemical reactivity and interaction with biological systems.

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : this compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited to create derivatives that may have enhanced properties or novel functionalities .

- Rearrangement Reactions : The compound has been utilized in various rearrangement reactions, highlighting its versatility in organic synthesis. For example, it can be transformed into carbamates or other derivatives through halogenation processes .

2. Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity. Studies have shown that benzamide derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.

- Anticancer Potential : The compound is being investigated for its potential anticancer properties. Its structural similarity to other bioactive compounds suggests that it may interact with specific molecular targets involved in cancer progression .

3. Medicine

- Drug Development : this compound's structural characteristics make it a candidate for drug development, particularly in creating new therapeutic agents targeting various diseases. Its interactions with biological receptors are under investigation to assess potential pharmacological effects .

- Pharmacokinetics and Toxicity Studies : Ongoing research focuses on understanding the pharmacokinetics and toxicity profiles of this compound to evaluate its safety and efficacy for clinical applications .

Case Study 1: Antimicrobial Activity Assessment

A study published in PubMed explored the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Structure-Activity Relationship

Research conducted by Gowda et al. (2008) analyzed the crystal structure of this compound to understand how substituents affect its biological activity. The study revealed that specific dihedral angles and hydrogen bonding patterns influence the compound's reactivity and interactions with biological targets .

Mécanisme D'action

The mechanism of action of N-(3-Chlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Conformation

The position and number of chlorine atoms significantly influence molecular geometry and intermolecular interactions (Table 1):

Key Observations :

- Trans vs. Cis Conformation : Chlorine at the 2-position (ortho) in N-(2,3-dichlorophenyl)benzamide induces a cis conformation, disrupting hydrogen-bonded networks .

- Dihedral Angles : Increased steric bulk from multiple chlorines (e.g., 3,4-dichloro) reduces the benzoyl-aniline dihedral angle, enhancing planarity .

Polymorphism and Crystallographic Behavior

N3CPBA’s monoclinic polymorph differs from the orthorhombic form in molecular packing, with tighter interplanar angles (15.8(7)° vs. 18.2(2)°) between the amide group and benzoyl ring . This contrasts with N-(3,5-dichlorophenyl)benzamide, which maintains trans conformation across polymorphs .

Physicochemical Properties

- Solubility: Chlorine’s electron-withdrawing effect reduces solubility in polar solvents compared to non-halogenated benzamides.

- Melting Points: N3CPBA’s orthorhombic form has a higher melting point than monoclinic due to stronger hydrogen bonding .

Activité Biologique

N-(3-Chlorophenyl)benzamide (N3CPBA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of N3CPBA, including its mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H10ClN and a molecular weight of 233.68 g/mol. The compound features a chlorophenyl group attached to a benzamide structure, which influences its biological interactions.

Key Structural Features:

- Chlorine Substitution: The presence of the chlorine atom at the meta position affects the electronic properties and steric hindrance, impacting binding affinity to biological targets.

- Amide Functional Group: The amide linkage contributes to hydrogen bonding capabilities, enhancing solubility and bioavailability.

The biological activity of N3CPBA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that N3CPBA can inhibit certain enzyme activities by binding to their active sites or allosteric sites, thereby disrupting normal physiological processes .

Antimicrobial Activity

N3CPBA has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported at concentrations as low as 32 µg/mL .

Antiparasitic Activity

Recent studies have highlighted the potential of N3CPBA as an antiparasitic agent. For instance, it has been evaluated for its efficacy against Cryptosporidium species, showing promising results in inhibiting parasite growth in vitro .

Cytotoxicity Studies

The cytotoxic effects of N3CPBA have been assessed using various cancer cell lines. A study reported IC50 values indicating that N3CPBA possesses cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 15 µM . These findings suggest a potential role for N3CPBA in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several benzamide derivatives, including N3CPBA. The study found that N3CPBA exhibited superior activity compared to other derivatives, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Antiparasitic Properties

In a study focusing on antiparasitic agents, N3CPBA was tested against Cryptosporidium parvum. The results indicated that N3CPBA effectively inhibited the growth of the parasite at concentrations lower than those required for traditional treatments, suggesting its potential as a novel therapeutic agent .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |

|---|---|---|

| Antimicrobial | E. coli | 32 |

| Antimicrobial | S. aureus | 64 |

| Cytotoxicity | MCF-7 (Breast Cancer) | 15 |

| Antiparasitic | C. parvum | <10 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for N-(3-Chlorophenyl)benzamide in academic laboratories?

- Methodology : The compound is typically synthesized via condensation of 3-chloroaniline with benzoyl chloride in anhydrous conditions. Post-synthesis, purity is verified by melting point determination (e.g., ~150–155°C). Characterization involves FTIR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (amide proton δ ~10 ppm), and single-crystal X-ray diffraction (SCXRD) using MoKα radiation . Ethanol is commonly used for recrystallization to obtain high-quality crystals for SCXRD .

Q. How is the crystal structure of this compound resolved, and what software tools are essential for refinement?

- Methodology : SCXRD data are collected on diffractometers (e.g., Bruker APEXII CCD) at low temperatures (90–295 K). Structure solution employs direct methods in SHELXS-97 , followed by refinement using SHELXL-97 . Hydrogen atoms are placed geometrically (C–H = 0.93 Å) or located via difference Fourier maps (N–H constrained to 0.86 Å). Key metrics include R-factor (<0.05) and data-to-parameter ratios (>15:1). Software suites like WinGX and ORTEP-3 visualize hydrogen-bonding networks and thermal ellipsoids .

Advanced Research Questions

Q. How do polymorphic variations (e.g., monoclinic vs. orthorhombic) influence the structural and electronic properties of this compound?

- Methodology : Polymorphs are differentiated via space group assignments (e.g., monoclinic P2₁/c vs. orthorhombic Pbca). The monoclinic form exhibits a dihedral angle of 61.0° between benzoyl and chlorophenyl rings, while the orthorhombic form shows 88.5°. These differences arise from torsional flexibility in the amide bond and packing efficiency. Hydrogen-bonding motifs (e.g., N–H⋯O chains) stabilize each polymorph, validated via Hirshfeld surface analysis .

Q. What challenges arise during crystallographic refinement of this compound, particularly in modeling disordered regions or weak electron density?

- Methodology : Disordered solvent molecules or substituents (e.g., chlorine) require partial occupancy modeling. Weak electron density for H atoms is addressed via riding models (ISOR constraints in SHELXL ). High Rint values (>0.04) indicate data merging errors, mitigated by multi-scan absorption corrections (e.g., CrysAlis RED ). Twinning or pseudo-symmetry in low-symmetry space groups necessitates rigorous validation with PLATON .

Q. How do substituent positions (meta vs. para chlorination) affect hydrogen-bonding networks and supramolecular assembly in aryl benzamides?

- Methodology : Meta-chloro substitution (C3 position) promotes anti-parallel N–H⋯O chains along the [010] axis, forming C(4) motifs. In contrast, para-substituted analogs exhibit weaker C–H⋯O interactions. Comparative studies using Mercury CSD reveal that steric effects from ortho-substituents disrupt planarity, reducing π-π stacking interactions. Dihedral angles between aromatic rings correlate with substituent electronegativity (e.g., Cl vs. NO₂) .

Data Contradictions and Resolution

- Polymorph Stability : reports a monoclinic form (P2₁/c) with Z=4, while describes an orthorhombic form (Pbcn) with Z=7. This discrepancy highlights the role of crystallization conditions (e.g., solvent polarity, cooling rate) in polymorph selection.

- Hydrogen-Bond Lengths : N–H⋯O distances vary between 2.02–2.15 Å across studies due to temperature-dependent thermal motion (90 K vs. 298 K). Low-temperature studies reduce atomic displacement parameters (ADPs), improving precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.